![molecular formula C9H8BrClO3 B1331797 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 597545-04-5](/img/structure/B1331797.png)
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
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Overview
Description
“2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 597545-04-5 . It has a linear formula of C9H8BrClO3 . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is 1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is 279.52 .Scientific Research Applications
Comprehensive Analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde Applications
Pharmaceutical Chemistry: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can be utilized in pharmaceutical chemistry for the synthesis of various therapeutic agents. Its structure allows for the creation of compounds that may interact beneficially with human hemoglobin, potentially increasing oxygen affinity and inhibiting sickle erythrocytes . This could lead to the development of treatments for conditions like sickle cell anemia.
Spectroscopic Studies: The compound’s unique substituents make it an excellent candidate for spectroscopic studies, particularly infrared (IR) spectroscopy. It can serve as a model compound to study solvent effects on carbonyl stretching vibrations, which is crucial for understanding interactions at the molecular level .
Organic Synthesis Intermediates: As an intermediate in organic syntheses, this compound is pivotal in the production of other chemicals. For example, it can be used to synthesize substituted chalcones, which exhibit a range of biological activities including anti-bacterial, anti-tumor, and anti-inflammatory properties .
Solvent Effect Studies: The compound can be used to investigate the influence of solvents on IR data. This is important for the characterization of compounds and solvent interactions, which has implications in fields ranging from materials science to biochemistry .
Flavoring Agents and Cosmetics: In the chemical industry, derivatives of benzaldehyde, such as 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, are used in the production of flavoring agents and cosmetics. The compound’s structure can be modified to produce various aromatic compounds that are essential in these industries .
Metal Coordination Chemistry: This compound can act as a ligand in metal coordination chemistry. Its functional groups allow it to bind with metal ions, forming complexes that can be used in catalysis or material fabrication .
Agrochemicals Production: The compound’s derivatives can be designed to function as agrochemicals, potentially serving as pesticides or herbicides. This application is crucial for improving crop protection and agricultural productivity .
Textile and Dye Industry: In the textile and dye industry, the compound can be used to develop new dyes and pigments. Its molecular structure allows for the creation of colorants with specific properties required for various applications .
Mechanism of Action
Target of Action
It is known that benzylic halides, a family to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The compound’s mode of action involves interactions with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS .
Biochemical Pathways
It is known that benzylic halides typically react via an sn1 pathway, which involves a two-step mechanism .
Result of Action
It is known that the compound is a member of the benzaldehyde family.
Action Environment
properties
IUPAC Name |
2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMATNKFDAXVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358261 |
Source
|
Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
CAS RN |
597545-04-5 |
Source
|
Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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